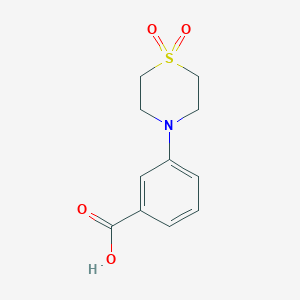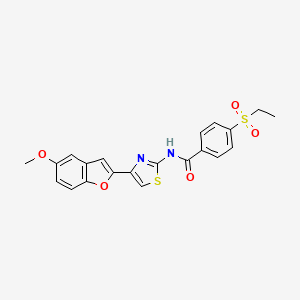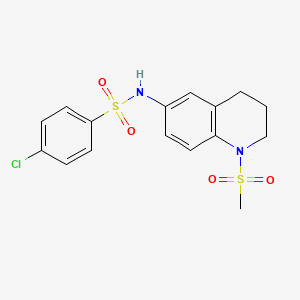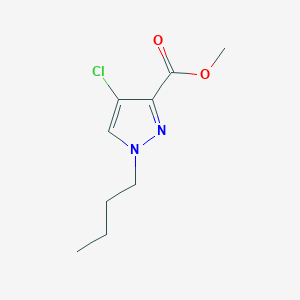
3-(1,1-Dioxidothiomorpholino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Dioxidothiomorpholino)benzoic acid is an organic compound with the molecular formula C11H13NO4S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 1,1-dioxidothiomorpholino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothiomorpholino)benzoic acid typically involves the reaction of benzoic acid derivatives with thiomorpholine dioxide. One common method includes the following steps:
Starting Materials: Benzoic acid and thiomorpholine dioxide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride can be used to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
3-(1,1-Dioxidothiomorpholino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzoic acid derivatives.
科学研究应用
3-(1,1-Dioxidothiomorpholino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 3-(1,1-Dioxidothiomorpholino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 4-(1,1-Dioxidothiomorpholino)benzoic acid
- 2-(1,1-Dioxidothiomorpholino)benzoic acid
- Benzoic acid derivatives with different substituents
Uniqueness
3-(1,1-Dioxidothiomorpholino)benzoic acid is unique due to the specific position of the 1,1-dioxidothiomorpholino group on the benzoic acid ring. This structural feature imparts distinct chemical and biological properties compared to other benzoic acid derivatives.
属性
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(8-9)12-4-6-17(15,16)7-5-12/h1-3,8H,4-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYKHHRRGZXUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2635850.png)

![N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2635853.png)
![2-oxo-N-(4-(3-oxo-3-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)propyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2635858.png)

![(2-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2635862.png)
![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2635863.png)
![8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2635864.png)
![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2635865.png)


![benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2635869.png)


